molecular formula C8H9NOS B2785760 (4-aminophenyl)ethanethioic O-acid CAS No. 354531-38-7

(4-aminophenyl)ethanethioic O-acid

Cat. No.: B2785760
CAS No.: 354531-38-7
M. Wt: 167.23
InChI Key: PMLCLUSHCIUJMP-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which includes an amino group attached to a phenyl ring and an ethanethioic O-acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-aminophenyl)ethanethioic O-acid typically involves the reaction of 4-aminophenyl compounds with ethanethioic O-acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings can vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

(4-aminophenyl)ethanethioic O-acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium for coupling reactions). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

(4-aminophenyl)ethanethioic O-acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-aminophenyl)ethanethioic O-acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with various enzymes and receptors, while the ethanethioic O-acid group can participate in redox reactions and other chemical processes. These interactions can modulate biological activities and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-aminophenyl)ethanethioic O-acid include:

  • (4-aminophenyl)acetic acid
  • (4-aminophenyl)propanoic acid
  • (4-aminophenyl)butanoic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-(4-aminophenyl)ethanethioic S-acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLCLUSHCIUJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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